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Rucaparib dose adjustment hepatic impairment
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Compound Focus: Rucaparib Camsylate

CAS No.: 1859053-21-6

Cat. No.: S007097

Rucaparib Dosing and Hepatic Impairment

The table below summarizes official dosing recommendations and supporting clinical evidence.

Hepatic Impairment Official . . .

. . Supporting Clinical Evidence | Comments
Classification Recommendation
Normal Hepatic No dose adjustment
Function necessary [1].
Mild Hepatic No dose adjustment Total bilirubin < ULN and AST > ULN, or total
Impairment necessary [1]. bilirubin >1.0 to 1.5x ULN and any AST [1].

| Moderate Hepatic Impairment | No starting dose adjustment necessary [1] [2]. | Increased Exposure: A
phase 1 study showed a 45% increase in total drug exposure (AUC_; ) compared to normal function [2].
Safety: More patients experienced treatment-emergent adverse events (TEAEs), though most were unrelated
to treatment. Close safety monitoring is advised [2]. | | Severe Hepatic Impairment | Not studied; no
dosing recommendation can be made [1] [3]. | Total bilirubin > 3x ULN and any AST [1]. Use is not

recommended. |

Experimental Protocol & Research Insights
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For researchers designing clinical studies or investigating rucaparib hepatotoxicity, the following details

from key studies are essential.

¢ Clinical Study on Hepatic Impairment (2021)

o Objective: To characterize the effect of moderate hepatic impairment on the pharmacokinetics
(PK) and safety of a single dose of rucaparib [2].

o Methodology: This was a phase 1, open-label, parallel-group study. Patients with advanced
solid tumors and either normal hepatic function or moderate hepatic impairment (as per
NCI-ODWG criteria) received a single oral 600 mg dose of rucaparib [2].

o Key PK Assessments: Plasma samples were collected for PK analysis at pre-dose and at
multiple time points up to 144 hours post-dose. Parameters calculated included maximum
concentration (C,54) and area under the concentration-time curve (AUC) [2].

o Hepatic Function Classification: The study used the National Cancer Institute Organ
Dysfunction Working Group (NCI-ODWG) criteria for hepatic dysfunction: total bilirubin >1.5x
to 3x the upper limit of normal (ULN) with any level of aspartate aminotransferase (AST) [2].

¢ Clarification on Liver Test Elevations

o Clinical Trial Observations: In phase 3 trials (ARIEL3), elevations in alanine aminotransferase
(ALT) or aspartate aminotransferase (AST) were common in the rucaparib group (any grade:
34%; grade 3: 10%) [4].

o Mechanism & Clinical Significance: These laboratory abnormalities were generally transient
and self-limiting. Crucially, they were not associated with concurrent elevations in bilirubin
and did not meet the criteria for Hy's law, indicating they were not indicative of serious drug-
induced liver injury. Investigators suggest these elevations may be part of an adaptive response
to PARP inhibition rather than true hepatotoxicity [4].

Monitoring & Management Guidelines

For clinicians managing patients on rucaparib, consider the following practical guidance:

e Baseline Assessment: Classify hepatic function prior to treatment initiation using standard
laboratory tests (bilirubin, AST, ALT) [1].

e Enhanced Monitoring for Moderate Impairment: While no starting dose adjustment is needed,
exercise increased vigilance for adverse events in patients with moderate hepatic impairment due to
higher drug exposure [2].

e Managing Elevated Liver Enzymes: For confirmed clinically significant ALT/AST elevations, dose
interruption or reduction is recommended [1]. The standard dose reduction schedule is: from 600
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mg to 500 mg twice daily, then to 400 mg twice daily, and further to 300 mg twice daily as needed [1].
e General Monitoring: Monitor complete blood counts (CBC) monthly due to the risk of cytopenia [1].

Hepatic Impairment Assessment Workflow

The diagram below outlines the decision-making process for administering rucaparib based on a patient's

hepatic function.

Patient Hepatic Function
Assessment

\

Mild Impairment
(Bilirubin < ULN & AST > ULN) Normal Function Moderate Impairment Severe Impairment
OR (NCI-ODWG: Bilirubin >1.5-3x ULN & any AST) (Bilirubin >3x ULN & any AST)

(Bilirubin >1-1.5x ULN & any AST)

Recommendation: No initial dose
adjustment. Implement close
safety monitoring.

Recommendation: Use is not
recommended. No data available.

Recommendation: No initial
dose adjustment needed.

Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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